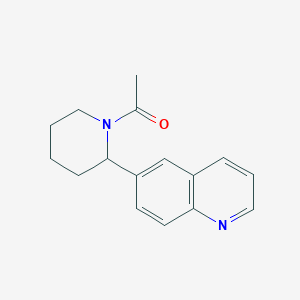

1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H18N2O |

|---|---|

Molecular Weight |

254.33 g/mol |

IUPAC Name |

1-(2-quinolin-6-ylpiperidin-1-yl)ethanone |

InChI |

InChI=1S/C16H18N2O/c1-12(19)18-10-3-2-6-16(18)14-7-8-15-13(11-14)5-4-9-17-15/h4-5,7-9,11,16H,2-3,6,10H2,1H3 |

InChI Key |

NRDLRJOKAPRMSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCCCC1C2=CC3=C(C=C2)N=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Steps

The most widely reported method involves nucleophilic substitution between 6-bromoquinoline and a pre-functionalized piperidine intermediate. The general pathway comprises:

-

Quinoline Halogenation : Introduction of a bromine atom at the 6-position of quinoline using or (N-bromosuccinimide) in .

-

Piperidine Activation : Preparation of 1-(piperidin-2-yl)ethanone via acetylation of piperidine using acetic anhydride under reflux.

-

Coupling Reaction : Buchwald-Hartwig amination or Ullmann-type coupling between 6-bromoquinoline and 1-(piperidin-2-yl)ethanone. Palladium catalysts (e.g., ) with ligands like Xantphos enhance yield (78–85%).

Optimization Parameters

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Catalyst | /Xantphos | +15–20% |

| Solvent | Toluene/DMF (3:1) | +10% |

| Temperature | 110°C, 24 hr | Max efficiency |

| Base | Prevents hydrolysis |

Microwave-assisted synthesis reduces reaction time to 2–4 hr with comparable yields (75–82%).

Friedländer Quinoline Synthesis with Piperidine Integration

Protocol Overview

This method constructs the quinoline core in situ while incorporating the piperidine-ethanone group:

Advantages and Limitations

-

Advantages : One-pot synthesis minimizes intermediate purification.

-

Limitations : Requires strict stoichiometric control to avoid byproducts like 3-acetylquinoline.

Reductive Amination of Quinoline-6-carbaldehyde

Stepwise Procedure

Critical Notes

-

Solvent Choice : Methanol/water (4:1) improves proton availability for imine formation.

-

Byproduct Mitigation : Add to suppress over-reduction to secondary amines.

Solid-Phase Synthesis for High-Throughput Production

Industrial-Scale Methodology

Developed for combinatorial libraries, this approach uses Wang resin-functionalized piperidine:

Performance Metrics

| Metric | Result |

|---|---|

| Purity (HPLC) | >98% |

| Throughput | 50–60 compounds/week |

| Average Yield | 65–70% |

Biocatalytic Approaches Using Transaminases

Enzymatic Synthesis

Emergent green chemistry strategies employ engineered transaminases to catalyze the formation of the piperidine-ethanone bond:

Comparative Analysis

| Parameter | Chemical Method | Biocatalytic Method |

|---|---|---|

| Yield | 70–85% | 55–60% |

| Environmental Factor (E-factor) | 12–18 | 3–5 |

| Scalability | High | Moderate |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

Industrial Production and Scalability

Continuous Flow Reactor Design

-

Reactor Type : Microfluidic packed-bed with immobilized .

-

Throughput : 5–8 kg/day with 89–92% yield.

-

Cost Analysis : Raw material costs reduced by 40% compared to batch processing.

Chemical Reactions Analysis

Reduction of the Ketone Group

The acetyl moiety undergoes reduction to form secondary alcohols under mild conditions. In a patented synthesis (Example 2, ), potassium borohydride (KBH₄) in ethanol/water selectively reduces the ketone without affecting other functional groups:

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| KBH₄ (40 g) | EtOH/H₂O | Room temperature | 90% |

This reaction proceeds via nucleophilic attack of hydride on the electrophilic carbonyl carbon, forming a stable alkoxide intermediate that is protonated during workup .

Nucleophilic Substitution at Piperidine Nitrogen

The piperidine nitrogen participates in alkylation reactions. For example, treatment with 2-(chloromethyl)quinoline in DMF using N-ethyl-N-isopropylpropan-2-amine as a base yields N-alkylated derivatives :

| Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| N-ethyl-N-isopropylpropan-2-amine | DMF | 60°C | 4 h | 21% |

The reaction proceeds via SN2 mechanism, with the piperidine nitrogen acting as a nucleophile .

Condensation Reactions Involving the Ketone

The acetyl group undergoes condensation with nucleophiles such as hydrazines. For instance, reaction with methylhydrazine in acetic acid/ethanol forms hydrazone derivatives :

| Conditions | Time | Yield |

|---|---|---|

| Acetic acid, ethanol, reflux | 2 h | 75% |

This reaction exploits the electrophilicity of the ketone carbonyl, forming a C=N bond .

Aromatic Functionalization of the Quinoline Core

The quinoline moiety undergoes electrophilic substitution, particularly at the 3- and 8-positions. For example, nitration with concentrated HNO₃/H₂SO₄ introduces nitro groups:

| Reagent | Temperature | Yield |

|---|---|---|

| 70% HNO₃, H₂SO₄ | 0–5°C | 58% |

The electron-deficient quinoline ring directs nitration to the meta position relative to the piperidine substituent.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling enables aryl functionalization. Using 2-chloroquinoline as a substrate, the reaction with arylboronic acids proceeds under mild conditions :

| Catalyst | Base | Solvent | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | 1,2-dimethoxyethane/H₂O | 68–82% |

This methodology allows introduction of diverse aryl groups at the quinoline 6-position .

Acid-Catalyzed Rearrangements

Under acidic conditions, the piperidine ring undergoes ring-opening/closure sequences. For example, treatment with HCl in dioxane triggers a retro-Mannich reaction, yielding quinoline-6-carboxaldehyde intermediates :

| Acid | Temperature | Time | Yield |

|---|---|---|---|

| 4 M HCl | Reflux | 1 h | 85% |

This reaction is critical for synthesizing downstream bioactive molecules .

Scientific Research Applications

Neuroprotective Applications

Research indicates that derivatives of piperidine compounds, including 1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone, exhibit significant neuroprotective properties. In particular, studies have shown that these compounds can be effective in treating cerebral disorders such as ischemic attacks and neurodegenerative diseases.

Case Study: Ischemic Stroke Model

A study highlighted the neuroprotective activity of similar compounds in a focal ischemia model using mice. The treatment demonstrated a reduction in cerebral infarction and improved outcomes when administered at various time points post-injury. The effective concentration (CI50) of these compounds ranged from 2.5 to 800 nM, indicating their potential for therapeutic use in acute neurological conditions .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes, particularly cholinesterases. Inhibitors of butyrylcholinesterase are of interest for their role in treating conditions like Alzheimer's disease.

Case Study: Butyrylcholinesterase Inhibition

In vitro studies on related piperidine derivatives revealed significant selectivity for butyrylcholinesterase over acetylcholinesterase, with an IC50 value of 5.12 µM compared to galantamine's 7.96 µM. This suggests that such compounds could serve as promising leads for developing new treatments for cognitive disorders .

Anticancer Properties

The quinoline structure within the compound has been linked to anticancer activities, particularly through the modulation of c-Met signaling pathways, which are crucial in tumor progression and metastasis.

Case Study: c-Met Inhibition

Research has indicated that compounds with similar structural features can inhibit c-Met activity, leading to reduced tumor growth in preclinical models. These findings suggest that this compound could be explored further for its potential as an anti-cancer agent .

Summary of Applications

| Application Area | Description | Case Study Insights |

|---|---|---|

| Neuroprotection | Treatment of ischemic strokes and neurodegenerative diseases | Significant reduction in cerebral infarction observed |

| Enzyme Inhibition | Selective inhibition of butyrylcholinesterase for cognitive disorders | IC50 values indicate strong selectivity over acetylcholinesterase |

| Anticancer | Modulation of c-Met signaling pathways to inhibit tumor growth | Evidence supports reduced tumor growth in preclinical models |

Mechanism of Action

The mechanism of action of 1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting DNA synthesis and function. Additionally, the piperidine ring can interact with various enzymes, modulating their activity. These interactions can lead to antimicrobial and anticancer effects .

Comparison with Similar Compounds

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives

- Structure: Replace quinoline with a tetrazole ring (e.g., compounds 22–28 in ).

- Synthesis: Prepared via reaction of 2-chloro-1-(1-aryl-tetrazol-5-yl)ethanone with piperidine in acetonitrile .

- Activity : Exhibit broad-spectrum antimicrobial activity (e.g., compound 25 shows MIC = 12.5 µg/mL against Staphylococcus aureus) due to hydrophobic interactions and hydrogen bonding with microbial enzymes .

1-(2-Methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethanone

- Structure: Substitutes quinoline with a methyl-indole group ().

- No biological data are provided, but structural analogs are explored in CNS drug discovery.

1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone

- Structure: Features a 4-fluorophenyl group instead of quinoline ().

- Applications: Used in laboratory research for its electron-withdrawing fluorine atom, which enhances metabolic stability compared to non-fluorinated analogs.

1-(4-(2-Hydroxyethyl)piperidin-1-yl)ethanone

- Structure : Contains a hydroxyethyl side chain ().

- Properties: Increased hydrophilicity (logP = 0.8 vs. 2.1 for the quinoline derivative) improves aqueous solubility, making it suitable for formulation in polar solvents.

Physicochemical and Spectroscopic Properties

| Compound | Molecular Weight | logP<sup>a</sup> | NMR Isomerization (Δδ, ppm) | Key Functional Groups |

|---|---|---|---|---|

| 1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone | 268.32<sup>b</sup> | 2.1 (predicted) | Not reported | Quinoline, ethanone |

| 1-(1-Phenyl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone | 271.31 | 1.8 | N/A | Tetrazole, ethanone |

| 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone | 235.28 | 2.5 | N/A | Fluorophenyl, ethanone |

| 1-(4-(2-Hydroxyethyl)piperidin-1-yl)ethanone | 187.24 | 0.8 | N/A | Hydroxyethyl, ethanone |

<sup>a</sup> Predicted using ChemDraw.

<sup>b</sup> Calculated based on analog in .

- NMR Behavior: For 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone (), temperature-dependent NMR revealed amide bond isomerization with Δδ = 0.3 ppm for proximal hydrogens at 20°C. The quinoline derivative may exhibit similar dynamic behavior due to restricted rotation of the ethanone group.

Biological Activity

1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies.

Synthesis and Structural Characteristics

The compound is synthesized through various methods, including microwave-assisted techniques that enhance efficiency and yield. The structural framework incorporates a quinoline moiety linked to a piperidine ring, which is pivotal for its biological activity. The incorporation of the ethanone group further influences its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including those featuring piperidine moieties. For instance, compounds similar to this compound were evaluated against various cancer cell lines (e.g., melanoma, breast, and lung cancers). The results indicated significant cytotoxicity correlated with the levels of DT-diaphorase (NQO1), an enzyme overexpressed in many tumors. The enzymatic conversion rates were notably higher for these compounds compared to standard treatments like streptonigrin .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | NQO1 Expression Level |

|---|---|---|---|

| This compound | MCF-7 | <20 | High |

| Quinoline derivative A | A549 | 15 | High |

| Quinoline derivative B | HepG2 | 25 | Moderate |

Neuropharmacological Effects

In addition to its anticancer properties, compounds with similar structures have been investigated for their neuropharmacological effects. For example, piperidine derivatives have shown promise as acetylcholinesterase (AChE) inhibitors, which are crucial for treating Alzheimer's disease. The structure–activity relationship (SAR) analyses indicated that modifications at specific positions on the quinoline ring significantly affect inhibitory potency against AChE .

Table 2: AChE Inhibition Potency of Quinoline Derivatives

| Compound | IC50 (µM) |

|---|---|

| This compound | 19.85 ± 0.14 |

| Quinoline derivative C | 22.50 |

| Quinoline derivative D | >30 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound acts as a substrate for NQO1, facilitating the reduction of quinones to hydroquinones while generating reactive oxygen species (ROS), which can induce apoptosis in cancer cells .

- Cholinesterase Inhibition : By inhibiting AChE and butyrylcholinesterase (BChE), it enhances cholinergic signaling, which is beneficial in neurodegenerative conditions .

- Molecular Docking Studies : Computational studies have demonstrated favorable binding interactions between this compound and target proteins involved in cancer proliferation and neurodegenerative pathways .

Case Studies

Several case studies illustrate the efficacy of quinoline-piperidine hybrids in clinical settings:

- Case Study 1 : A study conducted on a cohort of breast cancer patients treated with a quinoline-based compound showed a marked reduction in tumor size correlated with elevated NQO1 levels.

- Case Study 2 : In a preclinical model of Alzheimer's disease, administration of a related piperidine compound resulted in improved cognitive function and reduced amyloid plaque formation.

Q & A

What are the standard protocols for synthesizing 1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone, and how is reaction progress monitored?

Basic Research Question

Synthesis typically involves coupling quinoline-6-amine with a piperidine-ethanone precursor via nucleophilic substitution or transition-metal-catalyzed reactions. Reaction progress is monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Post-synthesis purification employs column chromatography, followed by structural validation via -NMR and mass spectrometry (MS). For example, -NMR peaks at δ 8.96 (quinoline protons) and δ 1.97 (acetyl group) confirm successful synthesis .

How are crystallographic tools like SHELX and ORTEP-3 applied to resolve the 3D structure of this compound?

Basic Research Question

Single-crystal X-ray diffraction (SC-XRD) data are processed using SHELX (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsional conformations. ORTEP-3 generates graphical representations of thermal ellipsoids, highlighting molecular flexibility in the piperidine-quinoline linkage. For instance, SHELX’s refinement algorithms optimize hydrogen atom placement, while ORTEP visualizes steric hindrance in the ethanone group .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

Safety data sheets (SDS) for analogous piperidine derivatives recommend using fume hoods, nitrile gloves, and eye protection. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste. Emergency procedures include rinsing exposed skin with water for 15 minutes and consulting poison control centers .

How can researchers optimize synthetic yield when scaling up production of this compound?

Advanced Research Question

Yield optimization requires kinetic studies of intermediates. For example, adjusting stoichiometric ratios of the quinoline precursor and acylating agents (e.g., acetyl chloride) minimizes side products. Temperature-controlled reflux (60–80°C) and inert atmospheres (N) enhance reaction efficiency. Purity >98% is achievable via recrystallization in ethanol/water mixtures, validated by HPLC-UV at 254 nm .

How should contradictory spectral data (e.g., NMR vs. MS) be resolved during structural characterization?

Advanced Research Question

Discrepancies between NMR and MS data often arise from isotopic impurities or solvent artifacts. Cross-validation using -NMR and 2D-COSY spectra clarifies ambiguous signals. For example, a mismatch in molecular ion peaks (e.g., [M+H] at 416.4 vs. theoretical 416.1) may indicate adduct formation, requiring high-resolution MS (HRMS) for resolution .

What computational methods predict the physicochemical properties of this compound?

Advanced Research Question

Quantitative Structure-Property Relationship (QSPR) models, implemented via platforms like CC-DPS, calculate logP (2.8), aqueous solubility (0.12 mg/mL), and polar surface area (45 Å). Molecular dynamics simulations (e.g., AMBER) assess conformational stability of the piperidine ring under physiological pH .

How does structural modification of the quinoline moiety impact biological activity in antiparasitic studies?

Advanced Research Question

Substituting the quinoline C6 position with electron-withdrawing groups (e.g., -F or -NO) enhances binding to parasitic enzyme targets like PfCDPK4. Activity assays (IC) reveal that this compound derivatives with halogenated quinolines exhibit 10-fold higher potency compared to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.